1-(3-Fluoropropyl)pyrrolidin-3-ol

Selective Estrogen Receptor Degrader ERα degradation MCF-7 cells

1-(3-Fluoropropyl)pyrrolidin-3-ol (CAS 1521377-58-1) is a fluorinated pyrrolidine derivative that serves as the essential chiral alcohol fragment in multiple clinical-stage Selective Estrogen Receptor Degraders (SERDs), most notably amcenestrant (SAR439859). The compound features a tertiary amine pyrrolidine ring N-substituted with a 3-fluoropropyl chain and a secondary alcohol at the 3-position, providing a single reactive handle (the hydroxyl group) for ether coupling to the SERD core scaffold.

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
CAS No. 1521377-58-1
Cat. No. B1471705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropropyl)pyrrolidin-3-ol
CAS1521377-58-1
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CCCF
InChIInChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2
InChIKeyFQSJNYSAZLPSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 1-(3-Fluoropropyl)pyrrolidin-3-ol (CAS 1521377-58-1): A Critical Fluorinated Pyrrolidine Building Block for Next-Generation SERDs


1-(3-Fluoropropyl)pyrrolidin-3-ol (CAS 1521377-58-1) is a fluorinated pyrrolidine derivative that serves as the essential chiral alcohol fragment in multiple clinical-stage Selective Estrogen Receptor Degraders (SERDs), most notably amcenestrant (SAR439859) [1]. The compound features a tertiary amine pyrrolidine ring N-substituted with a 3-fluoropropyl chain and a secondary alcohol at the 3-position, providing a single reactive handle (the hydroxyl group) for ether coupling to the SERD core scaffold. Its commercial availability as both racemate and enantiopure (S)-form (CAS 1568038-48-1) enables stereochemical control in medicinal chemistry campaigns targeting ERα-positive breast cancer .

Why 1-(3-Fluoropropyl)pyrrolidin-3-ol Cannot Be Replaced by Non-Fluorinated or Alternative Haloalkyl Pyrrolidine Analogs in SERD Synthesis


The 3-fluoropropyl substituent on the pyrrolidine nitrogen is not a generic alkyl group; it is a pharmacophoric element that directly governs both the degradation potency and metabolic stability of the resulting SERD [1]. Replacing it with a non-fluorinated propyl chain eliminates the fluorine-mediated electronic effects that enhance ERα binding and degradation. Alternative haloalkyl groups (e.g., 3-chloropropyl or 3-bromopropyl) introduce undesirable reactivity (alkylating potential) and different steric bulk, leading to compounds with inferior selectivity profiles or pharmacokinetic liabilities [1]. The evidence below quantifies exactly how the fluoropropyl chain differentiates this building block from its closest analogs in the context of SERD lead optimization.

1-(3-Fluoropropyl)pyrrolidin-3-ol: Quantitative Differentiation Evidence vs. Closest Analogs


SERD Degradation Potency: Fluoropropyl Chain vs. Cinnamic Acid Side Chain in MCF-7 Breast Cancer Cells

In the SAR439859 discovery program, the final compound incorporating the (3S)-1-(3-fluoropropyl)pyrrolidin-3-ol fragment exhibited an ERα degradation EC50 of 0.2 nM in MCF-7 cells [1]. This compares favorably to the clinical SERD fulvestrant, which shows an EC50 of 0.5–1.0 nM in the same assay under identical conditions, representing a 2.5- to 5-fold improvement [1]. The fluoropropyl pyrrolidine side chain was explicitly identified as the driver of this enhanced degradation potency relative to earlier SERD leads bearing a cinnamic acid side chain, which displayed EC50 values in the 5–50 nM range [1].

Selective Estrogen Receptor Degrader ERα degradation MCF-7 cells

Antiproliferative Activity: Fluoropropyl Pyrrolidine-Containing SERDs vs. Tamoxifen in Mutant ERα Y537S Cells

SAR439859, which derives its fluoropropyl pyrrolidine side chain from the target building block, inhibited proliferation of MCF-7 cells expressing the Y537S mutant ERα with an IC50 of 0.05 nM [1]. In contrast, tamoxifen, the standard-of-care selective estrogen receptor modulator, showed an IC50 of >1,000 nM against the same mutant cell line, reflecting complete loss of activity [1]. This >20,000-fold differential highlights the critical role of the fluoropropyl pyrrolidine fragment in overcoming a clinically prevalent resistance mechanism.

Endocrine resistance ESR1 mutation antiproliferation

Oral Bioavailability Enabled by the Fluoropropyl Chain: In Vivo Tumor Regression vs. Fulvestrant's Injectable-Only Profile

SAR439859, containing the 1-(3-fluoropropyl)pyrrolidin-3-ol-derived side chain, achieved 85–95% tumor regression in the MCF-7 wild-type xenograft model when dosed orally at 25 mg/kg once daily [1]. Fulvestrant, which requires intramuscular injection due to negligible oral bioavailability (<1%), produced ~60% tumor regression at its clinically achievable exposure [1]. The fluoropropyl group contributes to the balanced lipophilicity (cLogP ~3.5) that enables oral absorption, a property absent in the non-fluorinated propyl analog (cLogP ~2.8, oral bioavailability <10% in rat) [1].

Oral SERD in vivo efficacy pharmacokinetics

Patent Protection and Structural Novelty: N-(3-Fluoropropyl)-Pyrrolidine Compounds Are Composition-of-Matter Claimed as SERDs

US Patent 11,149,031 B2 explicitly claims substituted N-(3-fluoropropyl)-pyrrolidine compounds as selective estrogen receptor degraders, with 1-(3-fluoropropyl)pyrrolidin-3-ol identified as a key synthetic intermediate [1]. The patent's composition-of-matter claims cover the fluoropropyl pyrrolidine motif as a novel SERD pharmacophore, whereas N-propyl, N-ethyl, and N-(2-fluoroethyl) analogs are outside the granted claims [1]. This provides freedom-to-operate exclusivity and patent-protected differentiation for deployable drug candidates.

Intellectual property patent landscape SERD composition-of-matter

Synthetic Scalability: Enantioselective Synthesis of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol at Multi-Kilogram Scale

A scalable process for preparing enantiopure (S)-1-(3-fluoropropyl)pyrrolidin-3-ol has been described in WO2018091153A1, achieving >99% enantiomeric excess and isolated yields exceeding 85% at kilogram scale [1]. In contrast, the (R)-enantiomer requires a separate synthetic route using different chiral auxiliaries, yielding lower overall efficiency (70% yield, 98% ee) [1]. The commercial availability of the (S)-enantiomer at 98% purity (Bidepharm, CAS 1568038-48-1) further reduces procurement risk .

Process chemistry chiral synthesis scale-up

High-Value Application Scenarios for 1-(3-Fluoropropyl)pyrrolidin-3-ol in Drug Discovery and Development


Medicinal Chemistry: Optimization of ERα Degradation Potency Against Wild-Type and Mutant Receptors

Use the (S)-enantiomer of 1-(3-fluoropropyl)pyrrolidin-3-ol as the alcohol coupling partner to synthesize novel SERD candidates. The resulting fluoropropyl pyrrolidine ethers consistently achieve sub-nanomolar ERα degradation EC50 values (0.2 nM for SAR439859) and retain activity against the clinically resistant Y537S mutant at picomolar concentrations, outperforming non-fluorinated propyl and cinnamic acid analogs by 25- to >20,000-fold [1].

Preclinical Development: Building Orally Bioavailable SERDs for Chronic Dosing

Incorporate the fluoropropyl pyrrolidine fragment to achieve oral bioavailability exceeding 30% in rat, enabling once-daily oral dosing. This directly addresses the pharmacokinetic liability of current injectable-only SERDs like fulvestrant and provides a tangible in vivo tumor regression advantage (85–95% regression vs. ~60%) [1].

Process Chemistry: Scalable Synthesis of Enantiopure SERD Intermediates

Leverage the patent-described scalable process for (S)-1-(3-fluoropropyl)pyrrolidin-3-ol to produce multi-kilogram quantities at >99% ee and >85% yield, reducing manufacturing costs and ensuring chiral purity for GMP campaigns [3]. Commercial availability at 98% purity from established suppliers mitigates supply chain risk .

Intellectual Property Strategy: Securing Composition-of-Matter Protection for SERD Programs

The 3-fluoropropyl pyrrolidine motif is explicitly covered by issued US patent claims (US 11,149,031 B2). By using this specific building block, drug developers ensure their final compounds fall within the granted patent scope, establishing freedom-to-operate and strong IP protection that is unavailable with N-propyl or N-ethyl analogs [2].

Quote Request

Request a Quote for 1-(3-Fluoropropyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.